molecular formula C27H23ClN2O5 B2907338 methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate CAS No. 380476-98-2

methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate

Cat. No. B2907338
CAS RN: 380476-98-2
M. Wt: 490.94
InChI Key: LWHGTGJTZRMWGT-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate , also known by its chemical formula C26H21ClN2O5 , is a chalcone derivative. Chalcones are privileged structures in chemistry due to their versatility in constructing new molecules, which can be obtained from natural sources or synthesized .


Molecular Structure Analysis

  • Crystal Structure : At room temperature, methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate crystallizes in a monoclinic structure with the P21/c space group. The unit cell contains four molecules, with the following cell lengths: a = 15.5924 Å , b = 14.5537 Å , c = 5.90980 Å , and β = 90.046° .
  • Electronic Transitions : Theoretical UV absorption spectra reveal the electronic transitions of its first six singlet states .


Physical And Chemical Properties Analysis

  • Non-linear Optical Properties : The compound exhibits promising non-linear optical (NLO) properties, making it suitable for optical applications .

properties

IUPAC Name

methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHGTGJTZRMWGT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate

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